molecular formula C12H11N2O9P B3149195 Bis(4-nitrophenyl) phosphate hydrate CAS No. 66777-94-4

Bis(4-nitrophenyl) phosphate hydrate

Cat. No.: B3149195
CAS No.: 66777-94-4
M. Wt: 358.2 g/mol
InChI Key: AJCYEUQRBLMJDI-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) phosphate hydrate: is an organophosphorus compound with the molecular formula ( (O_2NC_6H_4O)_2P(O)OH \cdot xH_2O ). It is commonly used as a substrate in enzymatic studies, particularly for investigating the activity of phosphodiesterases. The compound is characterized by the presence of two 4-nitrophenyl groups attached to a phosphate moiety, which makes it a useful tool in biochemical research .

Mechanism of Action

Target of Action

Bis(4-nitrophenyl) phosphate hydrate, also known as BNPP, primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are common in many biological molecules like DNA and RNA.

Mode of Action

BNPP acts as a substrate for these phosphodiesterases . It undergoes hydrolysis, a chemical reaction involving the breaking of a bond using water, facilitated by these enzymes. This process is enhanced when BNPP is attached to certain catalysts, such as oxamido-bridged dinuclear copper (II) complexes .

Biochemical Pathways

The primary biochemical pathway involved in the action of BNPP is the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of nucleic acids and cyclic nucleotides. The hydrolysis of BNPP can be enhanced by certain catalysts, leading to an increase in the rate of the reaction .

Result of Action

The hydrolysis of BNPP results in the production of 4-nitrophenolate . This compound can be detected and measured, allowing researchers to monitor the activity of phosphodiesterases. Therefore, BNPP is often used in studies investigating the function and mechanism of these enzymes .

Action Environment

The action of BNPP can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its hydrolysis . Moreover, the pH and temperature of the environment can also affect the activity of the phosphodiesterases that BNPP targets.

Biochemical Analysis

Biochemical Properties

Bis(4-nitrophenyl) phosphate hydrate plays a significant role in biochemical reactions. It is often used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . The compound interacts with these enzymes, facilitating the hydrolysis process .

Cellular Effects

The effects of this compound on cells are primarily observed in its interactions with enzymes and its role in hydrolysis reactions . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes . It can act as a substrate for certain enzymes, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound exhibits stability and can undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphate hydrate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 + 3 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{O}_2\text{NC}_6\text{H}_4\text{O})_2\text{P(O)Cl} + 3 \text{C}_5\text{H}_5\text{N}\text{HCl} ] The intermediate product, bis(4-nitrophenyl) phosphorochloridate, is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

bis(4-nitrophenyl) hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCYEUQRBLMJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66777-94-4
Record name Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66777-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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